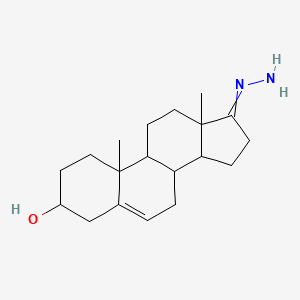
3(c)Micro-hydroxyandrost-5-en-17-hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Androstenone Hydrazone can be synthesized from dehydroepiandrosterone through a reaction involving hydrazine hydrate and barium sulfate in ethanol and water. The reaction is carried out at 20-30°C for 12 hours, followed by crystallization to obtain the product . Another method involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents .
Industrial Production Methods: Industrial production of Androstenone Hydrazone typically follows the synthetic routes mentioned above, with large-scale reactions being optimized for yield and purity. The use of mechanochemical and solid-state melt reactions has also been explored for efficient production .
Chemical Reactions Analysis
Types of Reactions: Androstenone Hydrazone undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the hydrazone group to other functional groups.
Reduction: Reduction of the hydrazone group to form corresponding amines.
Substitution: Nucleophilic substitution reactions involving the hydrazone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
Androstenone Hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its potential antimicrobial and antituberculosis activities.
Industry: Utilized in the production of pharmaceuticals, particularly in the synthesis of abiraterone acetate.
Mechanism of Action
The mechanism of action of Androstenone Hydrazone involves its interaction with molecular targets and pathways. It acts as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. The compound’s hydrazone group plays a crucial role in its biological activity, facilitating interactions with various biomolecules .
Comparison with Similar Compounds
Androstenedione: A precursor to testosterone and estrogens, with similar steroidal structure.
Hydrazone Derivatives: Compounds with hydrazone linkages, such as those derived from salicylaldehyde and vanillin aldehyde.
Uniqueness of Androstenone Hydrazone: Androstenone Hydrazone stands out due to its specific hydrazone linkage to the androstenone structure, which imparts unique biological and chemical properties. Its applications in analytical chemistry and pharmaceutical synthesis further highlight its distinctiveness .
Properties
IUPAC Name |
17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKFUDDFHUANII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













